2-Mercapto-6,7-dimethoxyquinazolin-4(3H)-one
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Overview
Description
2-Mercapto-6,7-dimethoxyquinazolin-4(3H)-one is a heterocyclic compound with the molecular formula C10H10N2O3S It is known for its unique structural features, which include a quinazoline core substituted with methoxy groups at positions 6 and 7, and a mercapto group at position 2
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Mercapto-6,7-dimethoxyquinazolin-4(3H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminobenzamide with carbon disulfide in the presence of a base, followed by methylation of the resulting intermediate to introduce the methoxy groups.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
2-Mercapto-6,7-dimethoxyquinazolin-4(3H)-one undergoes various chemical reactions, including:
Oxidation: The mercapto group can be oxidized to form disulfides or sulfonic acids.
Reduction: The quinazoline ring can be reduced under specific conditions to yield dihydroquinazoline derivatives.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Disulfides, sulfonic acids.
Reduction: Dihydroquinazoline derivatives.
Substitution: Various substituted quinazoline derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or modulator.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of new materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of 2-Mercapto-6,7-dimethoxyquinazolin-4(3H)-one involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit certain enzymes by binding to their active sites, thereby modulating their activity. The pathways involved can vary depending on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
2-Mercaptoquinazolin-4(3H)-one: Lacks the methoxy groups, which may affect its reactivity and applications.
6,7-Dimethoxyquinazolin-4(3H)-one: Lacks the mercapto group, which may influence its biological activity.
2-Methylthio-6,7-dimethoxyquinazolin-4(3H)-one: Contains a methylthio group instead of a mercapto group, which can alter its chemical properties.
Uniqueness
2-Mercapto-6,7-dimethoxyquinazolin-4(3H)-one is unique due to the presence of both methoxy and mercapto groups, which confer distinct chemical and biological properties
Properties
IUPAC Name |
6,7-dimethoxy-2-sulfanylidene-1H-quinazolin-4-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O3S/c1-14-7-3-5-6(4-8(7)15-2)11-10(16)12-9(5)13/h3-4H,1-2H3,(H2,11,12,13,16) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AEUUSCYHFMYASX-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C(=C1)C(=O)NC(=S)N2)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.27 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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